molecular formula C7H14 B081421 trans-3-Heptene CAS No. 14686-14-7

trans-3-Heptene

Cat. No.: B081421
CAS No.: 14686-14-7
M. Wt: 98.19 g/mol
InChI Key: WZHKDGJSXCTSCK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Heptene: is an organic compound with the molecular formula C7H14 . It is a type of alkene, specifically an unsaturated hydrocarbon, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Safety and Hazards

Trans-3-Heptene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Trans-3-Heptene is a simple organic compound with the molecular formula C7H14 . As an alkene, it primarily targets carbon atoms in organic reactions. Alkenes are known to participate in a variety of chemical reactions, including addition reactions, polymerization, and oxidation .

Mode of Action

The mode of action of this compound is primarily through its double bond. The double bond in alkenes, such as this compound, is a region of high electron density, making it susceptible to attack by electrophiles. This leads to the breaking of the double bond and the formation of new single bonds with the attacking species .

Biochemical Pathways

This compound, like other alkenes, can participate in various biochemical pathways, particularly those involving addition reactions. For instance, it can undergo hydration to form alcohols, halogenation to form dihalides, or hydrogenation to form alkanes . The exact pathways and their downstream effects would depend on the specific conditions and reactants present.

Pharmacokinetics

For instance, its non-polar nature might facilitate absorption through biological membranes, while its small size could influence its distribution within the body .

Result of Action

The result of this compound’s action would depend on the specific reaction it is involved in. For example, in a hydration reaction, it could yield an alcohol, while in a halogenation reaction, it could yield a dihalide . These products could then participate in further reactions, leading to a variety of possible molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalysts can speed up its reactions, while certain solvents can enhance its solubility and hence its reactivity . Temperature and pressure can also affect the rate and direction of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Isomerization of Butyraldehyde: One common method for synthesizing trans-3-Heptene involves the acid-catalyzed isomerization of butyraldehyde.

    Reduction of 4-Heptanone: Another method involves the reduction of 4-Heptanone using triethylsilane.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that optimize yield and purity. These methods may include the use of advanced catalysts and reaction conditions tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) under controlled conditions.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Hydrocarbons: From reduction reactions.

    Substituted Alkenes: From substitution reactions.

Comparison with Similar Compounds

    cis-3-Heptene: The cis isomer of 3-Heptene, where the hydrogen atoms are on the same side of the double bond.

    trans-2-Heptene: Another isomer with the double bond located between the second and third carbon atoms.

    cis-2-Heptene: The cis isomer of 2-Heptene

Uniqueness: trans-3-Heptene is unique due to its specific geometric configuration, which affects its physical and chemical properties. The trans configuration generally results in a more linear structure, leading to different reactivity and interactions compared to its cis counterparts .

Properties

IUPAC Name

(E)-hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHKDGJSXCTSCK-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873235
Record name (3E)-3-Heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name trans-3-Heptene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18105
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

52.4 [mmHg]
Record name trans-3-Heptene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18105
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14686-14-7, 592-78-9, 68476-39-1
Record name trans-3-Heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14686-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Heptene, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, aliph.-arom.-C4-5-olefinic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Heptene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrocarbons, aliph.-arom.-C4-5-olefinic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3E)-3-Heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-hept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hydrocarbons, aliph-C4-5-olefinic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEPTENE, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BR0A824I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Heptene
Reactant of Route 2
trans-3-Heptene
Reactant of Route 3
trans-3-Heptene
Reactant of Route 4
trans-3-Heptene
Reactant of Route 5
Reactant of Route 5
trans-3-Heptene
Reactant of Route 6
Reactant of Route 6
trans-3-Heptene
Customer
Q & A

Q1: What volatile organic compounds have been identified in poly(methyl methacrylate) kitchen utensils, and what are their potential sources?

A1: Headspace gas chromatography/mass spectrometry analysis revealed the presence of 16 volatile organic compounds in poly(methyl methacrylate) (PMMA) kitchen utensils. [] Notably, trans-3-heptene was identified alongside other compounds like methyl methacrylate, methyl acrylate, toluene, and various other alkenes and esters. [] While methyl methacrylate is the primary monomer in PMMA and methyl acrylate acts as a comonomer, toluene is likely a residual solvent from the manufacturing process. [] The presence of this compound and other volatile compounds highlights the importance of comprehensive analysis to ensure the safety and quality of consumer products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.